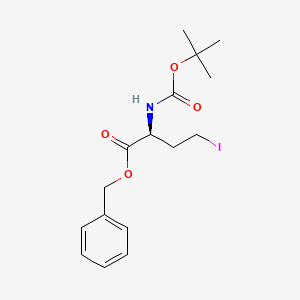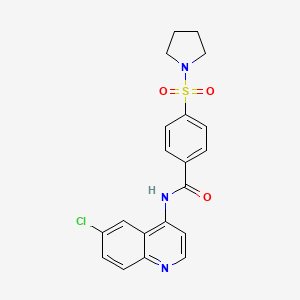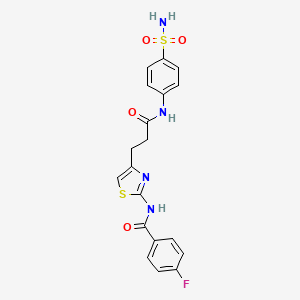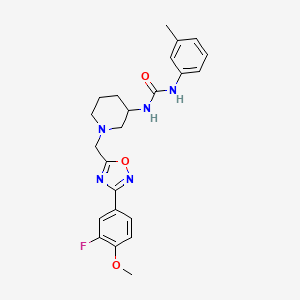
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C23H26FN5O3 and its molecular weight is 439.491. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism in Compulsive Eating
Research on orexin receptors (OXRs) and their modulation has provided insights into their role in various physiological processes, including feeding, arousal, and stress. Compounds such as GSK1059865 and SB-649868 have been studied for their selective antagonistic effects on OXR subtypes, showcasing their potential in addressing binge eating disorders. These compounds demonstrate the ability to selectively reduce compulsive eating behaviors without affecting standard food intake, highlighting a promising pharmacological approach to treat eating disorders with a compulsive component (Piccoli et al., 2012).
Enzyme Inhibition and Anticancer Activity
The synthesis and evaluation of unsymmetrical urea derivatives have expanded the understanding of their biochemical properties, including enzyme inhibition and potential anticancer effects. Studies have shown that certain urea derivatives exhibit inhibitory activities against enzymes like urease and β-glucuronidase, and some compounds have demonstrated in vitro anticancer activities. This line of research contributes to the development of new therapeutic agents targeting specific enzymatic pathways or cancer cell lines (Mustafa et al., 2014).
Metabolism and Pharmacokinetics in Drug Development
The metabolic pathways and pharmacokinetic profiles of compounds such as SB-649868, a dual orexin receptor antagonist, have been extensively studied. These investigations provide crucial insights into the elimination mechanisms, metabolite identification, and the impact of metabolism on the drug's efficacy and safety profile. Understanding the disposition and metabolism of such compounds is essential for the development of new drugs, particularly in treating conditions like insomnia (Renzulli et al., 2011).
Antifungal and Antimicrobial Developments
Research into the antifungal activities of various urea derivatives has led to the identification of compounds with significant inhibitory effects against fungal pathogens such as A. niger and F. oxyporum. These findings are valuable for the development of new antifungal agents that can address the growing issue of resistance to existing treatments. Additionally, the exploration of urea derivatives in antimicrobial applications has broadened the scope of potential therapeutic agents in combating infectious diseases (Mishra et al., 2000).
Polymer Science and Material Engineering
The synthesis and characterization of novel polyureas derived from specific chemical precursors have implications for polymer science and material engineering. These studies contribute to the development of new materials with potential applications in various industries, including coatings, adhesives, and composite materials. The exploration of polyureas and their properties is essential for advancing material science and engineering solutions (Mallakpour et al., 2002).
properties
IUPAC Name |
1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQXNIPXPMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
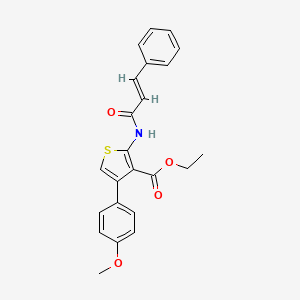
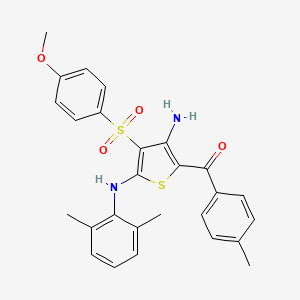
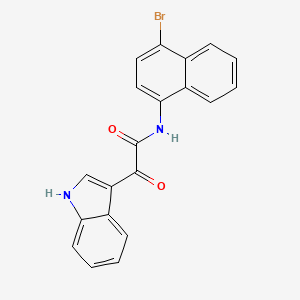
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)
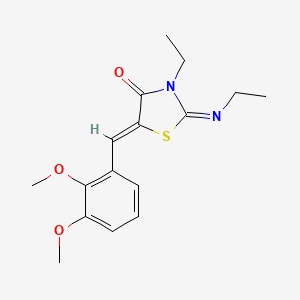
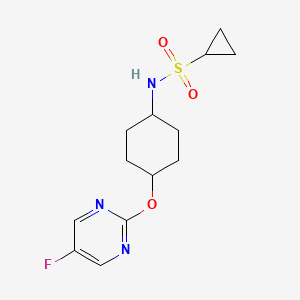
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

